

H-Leu-Asp-OH: Applications in Taste Perception Studies

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Compound of Interest

Compound Name: **H-Leu-Asp-OH**

Cat. No.: **B1588393**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide **H-Leu-Asp-OH** (L-Leucyl-L-Aspartic acid) has emerged as a molecule of interest in the field of taste perception, particularly in the study of the "kokumi" taste sensation. Kokumi, a Japanese term, describes a taste that enhances the five basic tastes (sweet, sour, salty, bitter, and umami), providing a sense of richness, body, and complexity to foods. Unlike traditional tastants, kokumi substances often have little to no taste on their own. This document provides detailed application notes and experimental protocols for researchers investigating the role of **H-Leu-Asp-OH** in taste perception.

Recent findings have identified the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), as the primary target for many kokumi-imparting substances, including certain peptides. Evidence from patent literature suggests that **H-Leu-Asp-OH** is a modulator of the CaSR, thereby eliciting a kokumi taste. These application notes will focus on methodologies to characterize the sensory properties of **H-Leu-Asp-OH** and to elucidate its molecular mechanism of action through its interaction with the CaSR. While direct quantitative data for **H-Leu-Asp-OH** is emerging, data from structurally related dipeptides will be presented to provide a comparative context.

Quantitative Data Summary

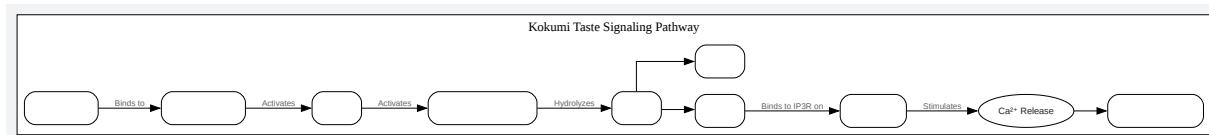
While specific EC50 values for **H-Leu-Asp-OH** are not yet widely published in peer-reviewed literature, the following table summarizes sensory threshold concentrations for various related dipeptides and other kokumi-active compounds. This data is crucial for designing experiments and for comparative analysis.

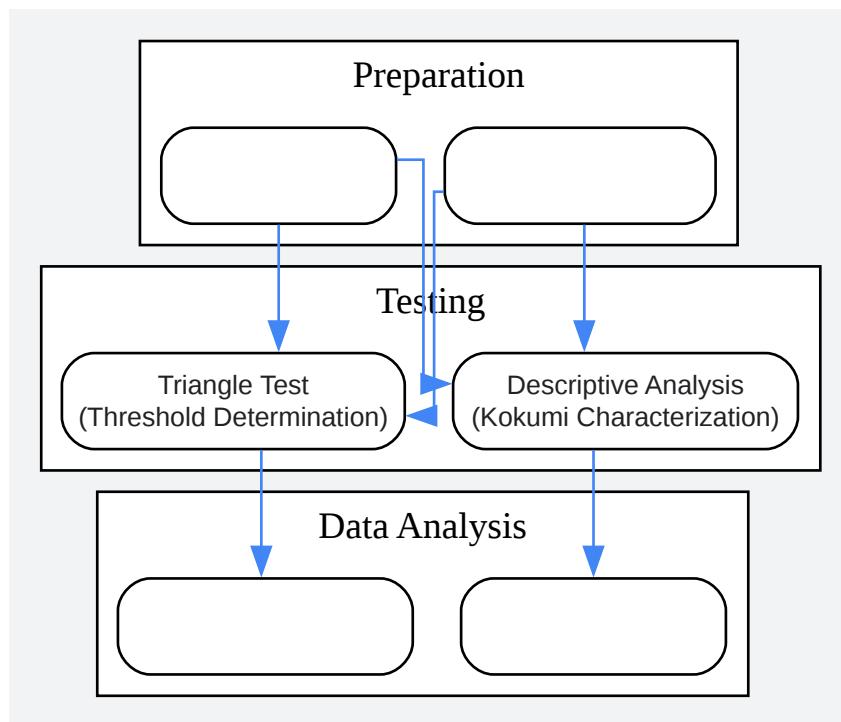
Compound	Taste Profile/Effect	Sensory Threshold Concentration (in water)	Sensory Threshold Concentration (in broth/MSG solution)	Reference(s)
γ -L-Glutamyl-L-Leucine	Kokumi	Not specified	Not specified	[1]
γ -L-Glutamyl-L-Valine	Kokumi	Not specified	Not specified	[1]
Ala-Leu	Kokumi, Bitter	Not specified	1.5 mmol/L (in chicken broth)	[2]
Leu-Glu	Kokumi, Bitter	Not specified	0.3 mmol/L (in chicken broth)	[2]
Leu-Lys	Kokumi	Not specified	Not specified	[2]
Leu-Gln	Kokumi	Not specified	Not specified	[2]
Leu-Ala	Kokumi	Not specified	Not specified	[2]
Leu-Thr	Kokumi	Not specified	Not specified	[2]
γ -Glu-Val-Gly	Potent Kokumi	Not specified	66 μ mol/kg	[3]
Glutathione (GSH)	Kokumi	Not specified	-	[4]

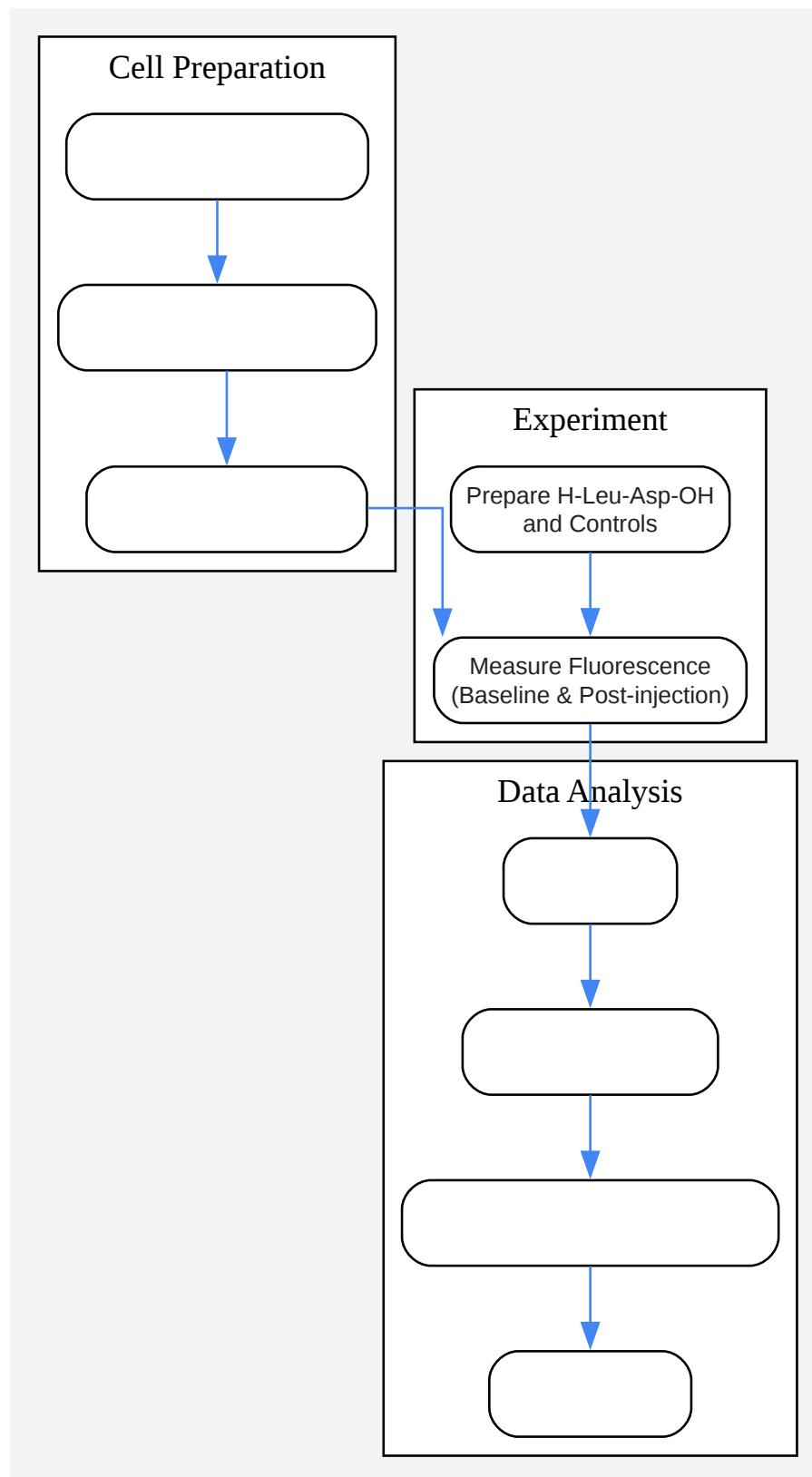
Signaling Pathways

H-Leu-Asp-OH is proposed to elicit its kokumi taste by activating the Calcium-Sensing Receptor (CaSR). The binding of **H-Leu-Asp-OH** to the CaSR, a Class C GPCR, initiates a downstream signaling cascade. This pathway is crucial for the cellular response that ultimately

leads to the perception of kokumi taste. In contrast, umami peptides primarily activate the T1R1/T1R3 receptor, which also leads to an increase in intracellular calcium, but through a distinct receptor complex.





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